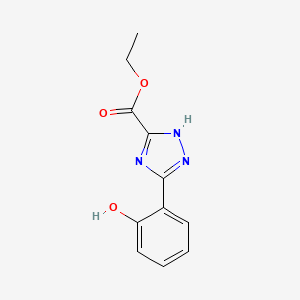
Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(2-hydroxyphenyl)hydrazinecarboxylate with formic acid, leading to the formation of the triazole ring. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.
化学反応の分析
Types of Reactions
Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-(2-oxo-phenyl)-1H-1,2,4-triazole-5-carboxylate, while reduction can produce 3-(2-hydroxyphenyl)-1,2-dihydro-1,2,4-triazole-5-carboxylate.
科学的研究の応用
Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds, such as:
5-(2-Hydroxyphenyl)-3-methyl-1-(quinolin-2-yl)-1H-1,2,4-triazole: This compound has a similar triazole ring but with different substituents, leading to variations in its chemical and biological properties.
Ethyl 2-hydroxy-3-phenylpropanoate: Although structurally different, this compound shares some functional groups and can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various applications.
特性
分子式 |
C11H11N3O3 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC名 |
ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11(16)10-12-9(13-14-10)7-5-3-4-6-8(7)15/h3-6,15H,2H2,1H3,(H,12,13,14) |
InChIキー |
GPQZEWMWNLTQJG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





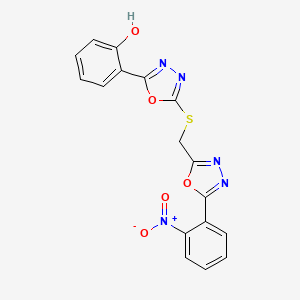
![(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11776357.png)
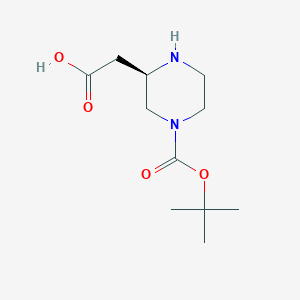
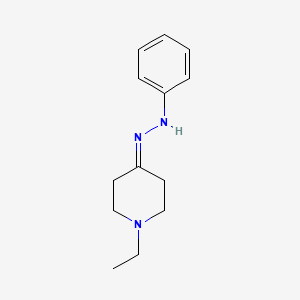
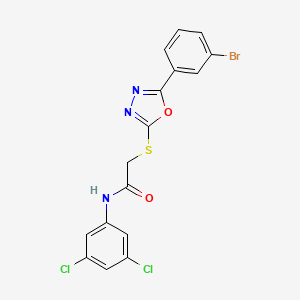
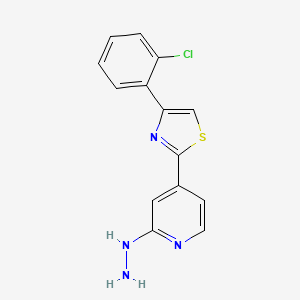
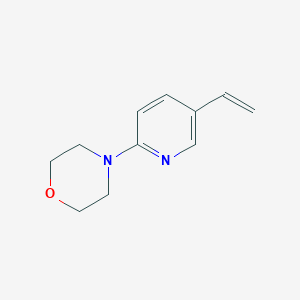
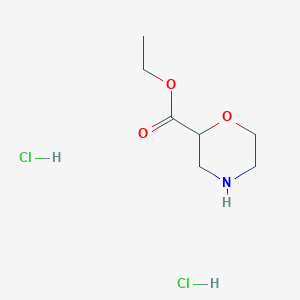


![(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B11776411.png)
